molecular formula C22H32N2O6 B598330 tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate CAS No. 195877-39-5

tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Cat. No. B598330
CAS RN: 195877-39-5
M. Wt: 420.506
InChI Key: DETHWRBYCXAMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tert-butyl group, benzyloxy carbonyl group, amino group, methoxy group, and carboxylate group all contribute to the overall structure .

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis and Antihypertensive Activity
A series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, including tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate, was prepared and evaluated for antihypertensive activity. The study highlighted the chemical synthesis process and the potential medicinal applications of these compounds (Clark et al., 1983).

Aminoalkanolic Derivatives and Anticonvulsant Properties
Research on aminoalkanolic derivatives of xanthone, involving similar compounds, discussed the synthesis, physicochemical properties, and anticonvulsant activities. This study is crucial in understanding the broader chemical family and potential neurological applications (Marona et al., 1998).

Biomedical Research Applications

Vasospasm Prevention in Subarachnoid Hemorrhage
The compound was part of a study exploring the effectiveness of oral treatment with certain receptor antagonists in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm, demonstrating its potential therapeutic applications (Zuccarello et al., 1996).

Inhibition of Phenolic Compounds on Induced Neoplasia
Research investigated the inhibitory effects of synthetic phenolic compounds, including tert-Butyl derivatives, on induced neoplasia of the forestomach. The findings contribute to understanding the chemopreventive potential of these compounds (Wattenberg et al., 1980).

Pharmacokinetics and Drug Delivery

Preformulation Approaches to Improve Oral Bioavailability
A study examined different formulations to increase the oral bioavailability of novel piperidine renin inhibitors, contributing to the field of drug delivery and pharmacokinetics (Bittner et al., 2002).

Antidepressant-like Effect by Receptor Activation
Research on a novel receptor agonist, including studies on similar piperidine derivatives, evaluated its antidepressant-like effect, enhancing the understanding of neurological receptor mechanisms and potential therapeutic applications (Matsuda et al., 1995).

Safety and Hazards

This compound is considered hazardous. It may cause skin burns, eye damage, and may be harmful if swallowed. It may also cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O6/c1-22(2,3)30-21(27)24-12-10-16(11-13-24)14-18(19(25)28-4)23-20(26)29-15-17-8-6-5-7-9-17/h5-9,16,18H,10-15H2,1-4H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETHWRBYCXAMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678333
Record name tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

195877-39-5
Record name tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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